molecular formula C10H21N3O2 B2829950 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide CAS No. 1005106-94-4

3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide

Cat. No.: B2829950
CAS No.: 1005106-94-4
M. Wt: 215.297
InChI Key: DOXDICKGIDCSNM-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide is a chemical compound that belongs to the class of hydrazides It features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a hydrazide functional group attached to a 2-methylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide typically involves the following steps:

    Formation of the Intermediate: The starting material, 2,6-dimethylmorpholine, is reacted with an appropriate acylating agent to form the intermediate 2,6-dimethylmorpholin-4-yl-2-methylpropanoyl chloride.

    Hydrazide Formation: The intermediate is then treated with hydrazine hydrate under controlled conditions to yield the desired hydrazide.

The reaction conditions often include:

  • Solvent: Commonly used solvents include ethanol or methanol.
  • Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
  • Time: The reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation Products: Azides, nitroso compounds, or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety, which can interact with various biological targets.

    Materials Science: The compound can be used as a building block in the synthesis of polymers or other advanced materials.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The hydrazide group can form covalent bonds with enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction, or other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanamide: Similar structure but with an amide group instead of a hydrazide.

    2,6-Dimethylmorpholine-4-carboxylic acid: Lacks the hydrazide group but shares the morpholine ring structure.

Uniqueness

    Hydrazide Functional Group: The presence of the hydrazide group in 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide distinguishes it from similar compounds, providing unique reactivity and potential biological activity.

    Substitution Pattern: The specific substitution pattern on the morpholine ring and the propanoyl moiety contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-2-methylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-7(10(14)12-11)4-13-5-8(2)15-9(3)6-13/h7-9H,4-6,11H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXDICKGIDCSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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